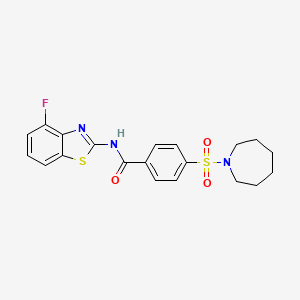

4-(azepane-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3S2/c21-16-6-5-7-17-18(16)22-20(28-17)23-19(25)14-8-10-15(11-9-14)29(26,27)24-12-3-1-2-4-13-24/h5-11H,1-4,12-13H2,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWCPHWKKVNMDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(azepane-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound with a unique molecular structure that includes an azepane ring, a sulfonamide group, and a benzothiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 555.1 g/mol. The structural configuration is crucial for its biological interactions and therapeutic potential.

| Property | Value |

|---|---|

| Molecular Formula | C20H20FN3O3S2 |

| Molecular Weight | 555.1 g/mol |

| IUPAC Name | This compound |

| SMILES | O=C(c(cc1)ccc1S(N1CCCCCC1)(=O)=O)Nc1nc(c(F)ccc2)c2s1 |

Antitumor Properties

The benzothiazole moiety within the compound is often associated with antitumor activity. Research indicates that compounds with similar structures can inhibit tumor growth by interacting with specific biological targets involved in cancer pathways. For instance, modifications to the benzothiazole structure have been shown to enhance efficacy against various cancer types by improving binding affinity to target receptors or enzymes.

The mechanism of action for this compound may involve:

- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor cell proliferation.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways associated with cancer progression.

- DNA Intercalation : There is potential for the compound to intercalate into DNA, affecting replication and transcription processes.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar benzothiazole derivatives, highlighting their potential in treating various malignancies. For example:

- In Vitro Studies : Compounds structurally related to this compound have demonstrated significant cytotoxic effects on cancer cell lines, suggesting their utility as anticancer agents.

- In Vivo Studies : Animal models treated with related compounds showed reduced tumor sizes and improved survival rates compared to control groups, further supporting the anticancer potential of this class of compounds.

Comparative Analysis

A comparative analysis of similar compounds reveals variations in their biological activities based on structural modifications:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 4-Benzoyl-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-YL)benzamide | Benzoyl group instead of sulfonyl | Potentially different biological activity due to structural changes |

| N-[4-[(3S)-3-aminopyrrolidin-1-yl]-7-bromo-2-methyl-1,3-benzothiazol-5-yl]-2-(2-fluoro-6-methoxyphenyl)pyrimidine-4-carboxamide | Different substituents on benzothiazole | Enhanced potency against specific cancer types |

Comparison with Similar Compounds

Key Differences in Analogs:

- Compound [2-BTFBA] (N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide): Synthesized via direct benzoylation of 2-aminobenzothiazole with fluorobenzoic acid derivatives under basic conditions .

- Sulfamoyl Variants (e.g., 4-[benzyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide) : Utilize alkylation or sulfonylation reactions with substituted amines, differing in the sulfamoyl group’s complexity .

Structural and Physicochemical Comparison

Substituent Effects on Properties

*LogP values estimated using fragment-based methods.

Key Observations :

- Azepane-sulfonyl groups increase molecular weight and lipophilicity (higher LogP) relative to simpler sulfamoyl derivatives .

- Bulkier substituents (e.g., phenoxyphenyl in ) drastically reduce solubility .

Spectral and Crystallographic Data

Infrared (IR) Spectroscopy

X-ray Diffraction (XRD)

| Compound | Lattice Parameters (Å) | Volume (ų) |

|---|---|---|

| [2-BTBA] | a=5.9479, b=16.8568, c=11.9366 | 1169.13 |

| [2-BTFBA] | a=5.2216, b=20.2593, c=11.3023 | 1195.61 |

Comparison :

- Fluorination ([2-BTFBA] vs. [2-BTBA]) reduces the a-axis length (5.94 Å → 5.22 Å) but increases the b-axis (16.85 Å → 20.26 Å), likely due to fluorine’s steric and electronic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-(azepane-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves multi-step reactions, such as sulfonylation of the azepane ring followed by coupling with the fluorobenzothiazole moiety. Key steps include:

- Diazotization and coupling (similar to and ), using controlled pH and temperature to stabilize intermediates.

- Catalyst optimization : Palladium-based catalysts or Lewis acids may enhance coupling efficiency.

- Purification : Column chromatography or recrystallization improves purity. Yield optimization focuses on solvent selection (polar aprotic solvents like DMF), stoichiometric ratios, and reaction time (60–72 hours at 60–80°C) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Key Techniques :

- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm sulfonyl and benzothiazole connectivity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC (reverse-phase C18 columns) to assess purity (>95% threshold for biological assays).

- X-ray crystallography (if crystalline) for absolute configuration determination (see for structural analogs) .

Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, logP) for in vitro studies?

- Experimental Approaches :

- Solubility : Shake-flask method in PBS (pH 7.4) or DMSO, quantified via UV-Vis spectroscopy.

- Lipophilicity (logP) : HPLC retention time correlation or octanol-water partitioning.

- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition points.

- Hygroscopicity : Dynamic vapor sorption (DVS) analysis .

Advanced Research Questions

Q. What strategies are effective for identifying the compound’s biological targets (e.g., enzymes, receptors)?

- Methodological Framework :

- Enzyme inhibition assays : Screen against kinase or phosphatase libraries (e.g., acps-pptase in ).

- Crystallographic studies : Co-crystallization with putative targets to map binding pockets.

- Proteomic profiling : Affinity pull-down assays coupled with LC-MS/MS for target identification.

- Computational docking : Preliminary virtual screening to prioritize targets (e.g., using AutoDock Vina) .

Q. How should researchers address contradictions in activity data (e.g., varying IC50 values across studies)?

- Root Cause Analysis :

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Compound stability : Test degradation under assay conditions (e.g., light, temperature).

- Impurity profiling : Identify byproducts via LC-MS that may interfere with activity.

- Statistical validation : Use replicate experiments (n ≥ 3) and ANOVA to assess significance .

Q. What computational methods are suitable for elucidating the compound’s mechanism of action?

- Advanced Modeling :

- Molecular dynamics (MD) simulations : Analyze binding stability over 100+ ns trajectories.

- Quantum mechanics/molecular mechanics (QM/MM) : Study electronic interactions in enzyme active sites.

- Free-energy perturbation (FEP) : Predict binding affinity changes for SAR-guided modifications.

- Machine learning : Train models on bioactivity datasets to predict off-target effects .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency or selectivity?

- SAR Workflow :

- Analog synthesis : Modify sulfonyl group (e.g., azepane to piperidine) or benzothiazole fluorination ().

- Biochemical profiling : Test analogs against target isoforms (e.g., kinase mutants).

- Crystal structure-guided design : Optimize hydrogen bonding or hydrophobic contacts.

- ADMET profiling : Prioritize analogs with balanced solubility and metabolic stability .

Q. What experimental approaches resolve discrepancies in the compound’s stability under physiological conditions?

- Stability Profiling :

- Forced degradation studies : Expose to acidic/basic conditions, oxidative stress (H2O2), and UV light.

- LC-MS/MS monitoring : Identify degradation products and pathways.

- Simulated gastric fluid (SGF) assays : Predict oral bioavailability challenges.

- Long-term storage stability : Track potency loss at 4°C vs. −80°C over 6–12 months .

Q. How can researchers address structural ambiguities (e.g., tautomerism, stereochemistry) in this compound?

- Resolution Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.